N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Description
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, a methoxy group, and a methylsulfonyl group, making it a subject of interest for scientific research.
Properties
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN4O4S/c1-14(25(30(5,27)28)16-7-9-17(29-4)10-8-16)20(26)23-22-13-15-6-11-19(24(2)3)18(21)12-15/h6-14H,1-5H3,(H,23,26)/b22-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMYBHSWJPZFEN-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)N(C)C)Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)N(C)C)Br)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of a suitable aromatic precursor, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The methoxy and methylsulfonyl groups are then introduced via electrophilic aromatic substitution reactions. Finally, the propanamide moiety is attached through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the reduction of the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or dehalogenated compounds.
Scientific Research Applications
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The pathways involved in its action would depend on the specific biological context and the nature of the interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide include:
- N-[(E)-[3-chloro-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
- N-[(E)-[3-fluoro-4-(dimethylamino)phenyl]methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, may influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different halogen atoms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
